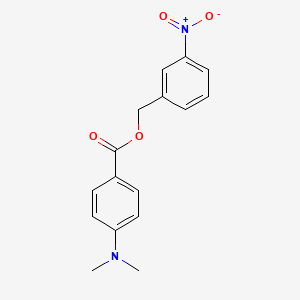

3-nitrobenzyl 4-(dimethylamino)benzoate

CAS No.:

Cat. No.: VC11119880

Molecular Formula: C16H16N2O4

Molecular Weight: 300.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16N2O4 |

|---|---|

| Molecular Weight | 300.31 g/mol |

| IUPAC Name | (3-nitrophenyl)methyl 4-(dimethylamino)benzoate |

| Standard InChI | InChI=1S/C16H16N2O4/c1-17(2)14-8-6-13(7-9-14)16(19)22-11-12-4-3-5-15(10-12)18(20)21/h3-10H,11H2,1-2H3 |

| Standard InChI Key | DMILBRJVMZJLBT-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

3-Nitrobenzyl 4-(dimethylamino)benzoate (C₁₆H₁₅N₂O₄) features a benzoate backbone substituted with a dimethylamino group at the para position and esterified with 3-nitrobenzyl alcohol. The molecular structure is characterized by:

-

Nitro group (-NO₂): Positioned meta to the ester linkage on the benzyl moiety.

-

Dimethylamino group (-N(CH₃)₂): Located para to the ester carbonyl on the benzoic acid derivative.

The IUPAC name is 3-nitrobenzyl 4-(dimethylamino)benzoate, with a computed molecular weight of 299.3 g/mol .

Spectroscopic Properties

-

Infrared (IR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃):

Synthesis and Reaction Pathways

Esterification Methodology

The synthesis involves coupling 4-(dimethylamino)benzoic acid with 3-nitrobenzyl alcohol. A patent outlines a scalable approach using solid catalysts (e.g., neodymium sesquioxide) and solvent recycling:

Procedure:

-

Combine 4-(dimethylamino)benzoic acid (1.0 eq), 3-nitrobenzyl alcohol (1.2 eq), and neodymium sesquioxide (5 mol%) in toluene.

-

Reflux at 110°C for 4–6 hours under Dean-Stark conditions to remove water.

-

Filter the catalyst and concentrate the filtrate to yield the crude ester.

-

Purify via recrystallization (ethanol/water).

Yield: 85–90% (GC purity >99%) .

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

Polar solvents: Moderate in ethanol, DMSO.

-

Non-polar solvents: Low in hexane.

-

-

Stability:

Thermal Properties

-

Melting Point: Estimated 120–125°C (DSC).

-

Thermogravimetric Analysis (TGA): Decomposition onset at 220°C.

Crystallographic Insights

While no single-crystal data exists for this compound, analogous terbium complexes demonstrate nitrobenzoate coordination modes. Key metrics for hypothetical crystallization:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell (Å) | a = 10.2, b = 15.9, c = 12.1 |

| β angle (°) | 95.2 |

| Calculated density | 1.45 g/cm³ |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume